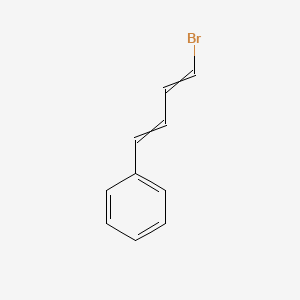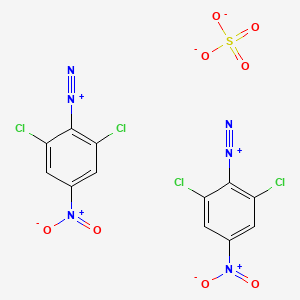
Copper, (N,N,N',N',N'',N''-hexabutyl-29H,31H-phthalocyanine-C,C,C-trisulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper is a complex copper compound known for its unique structural and chemical properties. This compound is part of the phthalocyanine family, which is widely recognized for its applications in various fields such as materials science, catalysis, and medicine.
Métodos De Preparación
The synthesis of [n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper typically involves the reaction of phthalocyanine derivatives with copper salts under controlled conditions. The reaction conditions often include elevated temperatures and the presence of specific solvents to facilitate the formation of the desired compound. Industrial production methods may involve large-scale reactions in reactors designed to maintain the necessary temperature and pressure conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
[n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phthalocyanine derivatives with altered electronic and structural properties .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: In biological research, it is employed as a photosensitizer in photodynamic therapy for cancer treatment, where it helps generate reactive oxygen species to kill cancer cells.
Medicine: Its unique properties make it suitable for use in diagnostic imaging and as a therapeutic agent in certain medical treatments.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and as a component in electronic devices due to its excellent conductivity and stability
Mecanismo De Acción
The mechanism by which [n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper exerts its effects involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Compared to other phthalocyanine derivatives, [n,N,N’,N’,N’‘,N’‘-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper stands out due to its enhanced solubility and stability, which are attributed to the hexabutyl groups attached to the phthalocyanine core. Similar compounds include other metal-phthalocyanine complexes such as zinc phthalocyanine and iron phthalocyanine, which also have applications in catalysis, medicine, and materials science. the unique structural modifications in [n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper provide it with distinct properties that make it particularly useful in specific applications .
Propiedades
Número CAS |
67800-99-1 |
|---|---|
Fórmula molecular |
C56H67CuN11O6S3 |
Peso molecular |
1149.9 g/mol |
Nombre IUPAC |
copper;5-N,5-N,17-N,17-N,25-N,25-N-hexabutyl-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31,33,35-nonadecaene-5,17,25-trisulfonamide |
InChI |
InChI=1S/C56H67N11O6S3.Cu/c1-7-13-31-65(32-14-8-2)74(68,69)38-29-30-41-44(37-38)54-58-49-39-23-19-20-24-40(39)50(57-49)61-55-47-42(25-21-27-45(47)75(70,71)66(33-15-9-3)34-16-10-4)52(63-55)60-53-43-26-22-28-46(48(43)56(64-53)62-51(41)59-54)76(72,73)67(35-17-11-5)36-18-12-6;/h19-30,37H,7-18,31-36H2,1-6H3;/q-2;+2 |
Clave InChI |
HJHOLSADRBKEPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)S(=O)(=O)C1=CC2=C3[N-]C(=C2C=C1)N=C4C5=C(C=CC=C5S(=O)(=O)N(CCCC)CCCC)C(=N4)N=C6C7=C(C(=CC=C7)S(=O)(=O)N(CCCC)CCCC)C(=N6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
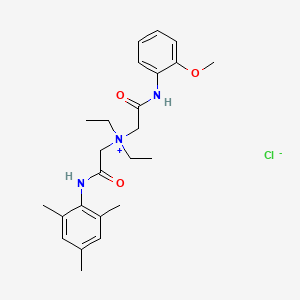
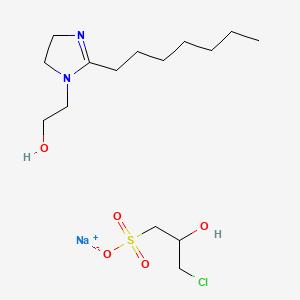
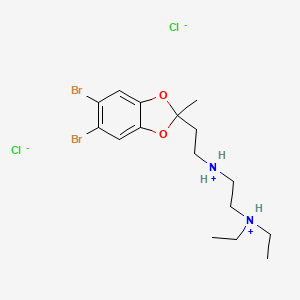
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
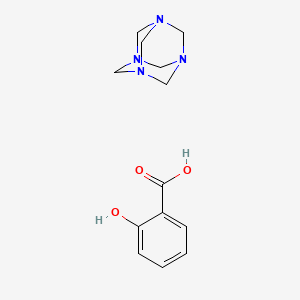

![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
![N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine](/img/structure/B13770302.png)

![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
